1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, an efficient synthesis of a related compound, “{4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone”, starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, has been reported .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone" .Scientific Research Applications
Structural Analysis : The compound has been structurally analyzed, revealing insights into its molecular conformation. In a study, the piperazine ring was found to adopt a chair conformation with specific dihedral angles between the fluorophenyl ring and the piperazine chair (Zhang, Zhai, Wan, Gong, & Jiang, 2011).
Pharmacological Potential : Research has demonstrated the pharmacological applications of derivatives of this compound, particularly in antipsychotic activity. For instance, a study on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones showed significant anti-dopaminergic and anti-serotonergic activity, indicating potential in treating psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Cytotoxicity and Docking Studies : A variant of this compound, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, underwent cytotoxicity evaluations and docking studies to understand its pharmacokinetics and potential for biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antimicrobial and Antifungal Activities : Certain derivatives have shown notable antimicrobial and antifungal activities. A study on azole-containing piperazine derivatives found that they exhibited moderate to significant efficacy against various strains (Gan, Fang, & Zhou, 2010).
Synthesis Methods : Research has also focused on the synthesis methods of related compounds. For example, a study on the electrochemical synthesis of substituted phenylpiperazines provided a new method for synthesizing these derivatives (Nematollahi & Amani, 2011).
Anticancer Activities : Some derivatives were studied for their potential anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety were investigated against breast cancer cells, with some showing promising results (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Novel Derivative Synthesis : Novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole have been synthesized and subjected to docking studies, highlighting the versatility of the compound's derivatives (Balaraju, Kalyani, & Laxminarayana, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-fluorophenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-12(8-15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRRHAWZCKQGCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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